molecular formula C7H14FNO2 B2495530 Tert-butyl 2-amino-3-fluoropropanoate CAS No. 1779437-55-6

Tert-butyl 2-amino-3-fluoropropanoate

Cat. No.: B2495530
CAS No.: 1779437-55-6
M. Wt: 163.192
InChI Key: WDACCOPPORUQCP-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-fluoropropanoate is a fluorinated amino acid ester characterized by a tert-butyl ester group, an amino group at the second carbon, and a fluorine atom at the third carbon of the propanoate backbone. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 2-amino-3-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDACCOPPORUQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-fluoropropanoate typically involves the esterification of 2-amino-3-fluoropropanoic acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction proceeds under mild conditions, yielding the desired ester in good yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts and solvent-free conditions can also be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-fluoropropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid and alcohol from hydrolysis.

Scientific Research Applications

Tert-butyl 2-amino-3-fluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-fluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects. The tert-butyl ester group can also influence the compound’s stability and solubility, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical distinctions between tert-butyl 2-amino-3-fluoropropanoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorination Pattern Key Substituents Synthesis Highlights Applications/Notes
This compound (Target) C₇H₁₄FNO₂ ~175.19 (calculated) Single F at C3 Amino, tert-butyl ester Likely involves Boc deprotection Potential drug intermediate
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate C₈H₁₄F₃NO₂ 213.20 CF₃ at C3, methyl at C2 Amino, trifluoromethyl, tert-butyl Discontinued; purity 95% Lab use only
tert-butyl (R)-2-amino-3,3,3-trifluoropropanoate C₇H₁₂F₃NO₂ 199.17 CF₃ at C3 Amino, tert-butyl ester, (R)-configuration Chiral synthesis; molar mass 199.17 Stereoselective pharmaceutical applications
(S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid C₁₁H₁₄FNO₂ 225.24 F on ethyl sidechain Phenyl, fluoroethyl, free carboxylic acid TFA-mediated Boc deprotection LAT1-targeting agent

Key Observations:

  • Fluorination Impact : The target compound’s single fluorine at C3 contrasts with trifluorinated analogs (e.g., ), which exhibit stronger electron-withdrawing effects and altered lipophilicity. This difference influences reactivity and bioavailability.
  • Stereochemistry: While the target compound’s stereochemistry is unspecified, tert-butyl (R)-2-amino-3,3,3-trifluoropropanoate highlights the importance of chiral centers in drug activity.
  • Functional Groups: Compounds like (S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid incorporate aromatic rings, enhancing target specificity (e.g., LAT1 transporters) but complicating synthesis compared to the simpler aliphatic target compound.

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